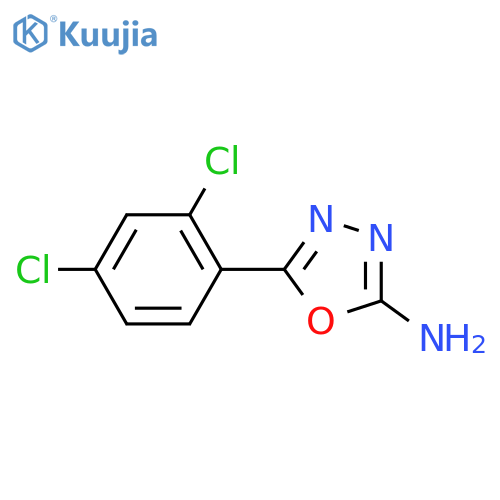

Cas no 60160-13-6 (5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine)

60160-13-6 structure

商品名:5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine

CAS番号:60160-13-6

MF:C8H5N3OCl2

メガワット:230.0508

MDL:MFCD00099617

CID:498947

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazol-2-amine, 5-(2,4-dichlorophenyl)-

- 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine

-

- MDL: MFCD00099617

- インチ: InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

- InChIKey: CFAKQLAZXZWZLX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Cl)Cl)C2=NNC(=N)O2

計算された属性

- せいみつぶんしりょう: 228.98115

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 64.94

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118527-10.0g |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 10g |

$721.0 | 2023-05-01 | |

| Life Chemicals | F2146-0617-10g |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 10g |

$1706.0 | 2023-09-06 | |

| Life Chemicals | F2146-0617-5g |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 5g |

$1191.0 | 2023-09-06 | |

| Alichem | A019124707-1g |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 1g |

$695.10 | 2023-09-01 | |

| Chemenu | CM322761-1g |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 1g |

$*** | 2023-05-30 | |

| Life Chemicals | F2146-0617-0.5g |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine |

60160-13-6 | 95% | 0.5g |

$279.0 | 2023-09-06 | |

| abcr | AB481082-5 g |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine; . |

60160-13-6 | 5g |

€967.00 | 2023-02-02 | ||

| 1PlusChem | 1P00IB4B-250mg |

1,3,4-Oxadiazol-2-amine, 5-(2,4-dichlorophenyl)- |

60160-13-6 | 95% | 250mg |

$160.00 | 2024-04-22 | |

| abcr | AB481082-1g |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine; . |

60160-13-6 | 1g |

€594.50 | 2025-02-16 | ||

| 1PlusChem | 1P00IB4B-1g |

1,3,4-Oxadiazol-2-amine, 5-(2,4-dichlorophenyl)- |

60160-13-6 | 95% | 1g |

$262.00 | 2024-04-22 |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

60160-13-6 (5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60160-13-6)5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine

清らかである:99%

はかる:1g

価格 ($):617.0